Icatibant

Catalog No.
S1768161
CAS No.
130308-48-4
M.F
C59H89N19O13S
M. Wt
1304.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icatibant

CAS Number

130308-48-4

Product Name

Icatibant

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C59H89N19O13S

Molecular Weight

1304.5 g/mol

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1

InChI Key

QURWXBZNHXJZBE-SKXRKSCCSA-N

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Solubility

Soluble in DMSO.

Synonyms

D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK, HOE 140, HOE-140, HOE140, Hoechst 140, Hoechst-140, icatibant, icatibant acetate, JE 049, JE-049, WIN 65365, WIN-65365

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Approved Uses in Scientific Research

Icatibant, also known by the trade name Firazyr®, is a medication approved for the treatment of acute attacks of hereditary angioedema (HAE) types I and II []. HAE is a rare genetic disorder characterized by swelling of the skin, mucous membranes, and internal organs due to a deficiency of C1-esterase inhibitor (C1-INH) []. Icatibant acts by specifically blocking the bradykinin B2 receptor, thus preventing the action of bradykinin, a potent inflammatory mediator involved in the swelling and pain associated with HAE attacks [].

Safety and Efficacy Studies:

Clinical trials have established the safety and efficacy of icatibant in patients with HAE types I and II. These studies have shown that icatibant is effective in rapidly reducing the symptoms of HAE attacks, including swelling, pain, and abdominal cramping [, ]. Additionally, the studies have demonstrated that icatibant has a good safety profile, with a low incidence of side effects [, ].

Off-label Research Applications

While icatibant is only approved for the treatment of HAE, it is being investigated for potential use in other conditions, including:

  • ACE-inhibitor induced angioedema (ACEI-AA)

    Icatibant is sometimes used off-label to treat angioedema caused by angiotensin-converting enzyme (ACE) inhibitors, a class of medications used to treat high blood pressure and heart failure. However, evidence for its effectiveness in this setting is limited and further research is needed [].

  • COVID-19

    The potential role of icatibant in the treatment of COVID-19 is being explored based on the possibility that it may help to mitigate the inflammatory response associated with the disease []. However, this research is still at an early stage and more studies are necessary to determine its efficacy and safety in this context [].

  • Sweating-induced dermal pain

    A small study has investigated the use of icatibant to treat sweating-induced dermal pain, a rare condition characterized by pain triggered by sweating. The study suggests that icatibant may be effective in reducing pain, but further research is needed to confirm these findings [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-6.4

Boiling Point

N/A

Application

Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections.

Appearance

Solid powder

Melting Point

N/A

Storage

-20°C

UNII

7PG89G35Q7

Sequence

D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Tic-Oic-Arg

Related CAS

138614-30-9 (acetate)

Drug Indication

Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections.
FDA Label
Firazyr is indicated for symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults (with C1-esterase-inhibitor deficiency).,
Treatment of ACE inhibitor-induced angioedema

Pharmacology

Icatibant is a potent, specific, competitive, and selective peptidomimetic bradykinin beta2-receptor antagonist (pA2 = 9.04). It has a modified peptide structure, and is the first bradykinin receptor antagonist to act on the guinea-pig trachea without demonstrating agonist effects. It also inhibits aminopeptidase N (Ki = 9.1 μM). If an IV dose of 0.4 and 0.8 mg/kg was infused over 4 hours, one may observe an inhibited response to bradykinin challenge for 6 - 8 hours following completion of infusion.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

B06AC02
B - Blood and blood forming organs
B06 - Other hematological agents
B06A - Other hematological agents
B06AC - Drugs used in hereditary angioedema
B06AC02 - Icatibant

Mechanism of Action

Bradykinin is a peptide-based hormone that is formed locally in tissues in response to a trauma and acts to increases vessel permeability, dilates blood vessels and causes smooth muscle cells to contract. Bradykinin plays an important role in the mediation of pain as surplus bradykinin is partly responsible for producing signs of inflammation by activating bradykinin B2 receptors. In patients with HAE, they have an absent or dysfunctional C1-esterase inhibitor. This inhibitor is responsible for the production of bradykinin in which displacement of bradykinin from B2 receptors by icatibant has an inhibitory effect on the receptor for a relatively long time.

Other CAS

130308-48-4

Wikipedia

Icatibant

Biological Half Life

After subcutaneous administration, mean elimination half-life was 1.4 ± 0.4 hours.

Use Classification

Human drugs -> Firazyr -> EMA Drug Category
Cardiac therapy -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Icatibant Accord -> EMA Drug Category
Other hematological agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Cockcroft JR, Chowienczyk PJ, Brett SE, Bender N, Ritter JM: Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist. Br J Clin Pharmacol. 1994 Oct;38(4):317-21. [PMID:7833220]
Bork K, Frank J, Grundt B, Schlattmann P, Nussberger J, Kreuz W: Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant). J Allergy Clin Immunol. 2007 Jun;119(6):1497-503. Epub 2007 Apr 5. [PMID:17418383]
FDA Approved Drug Products: FIRAZYR (icatibant) injection

Explore Compound Types